methyl 6-iodo-1H-indole-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8INO2 |
|---|---|
Molecular Weight |
301.08 g/mol |
IUPAC Name |
methyl 6-iodo-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,1H3 |
InChI Key |
XBEQBAJBKKNFKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2)I |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Methyl 6 Iodo 1h Indole 2 Carboxylate
Retrosynthetic Analysis for Methyl 6-iodo-1H-indole-2-carboxylate
A retrosynthetic analysis of this compound reveals several potential synthetic routes. The primary disconnection points are the ester group and the iodo substituent, leading to the key intermediate, 6-iodo-1H-indole-2-carboxylic acid. This intermediate can be further disconnected to simplify the starting materials.
One common approach involves the disconnection of the C-I bond, suggesting a late-stage iodination of a pre-formed methyl 1H-indole-2-carboxylate. However, controlling the regioselectivity of this iodination can be challenging.
A more convergent strategy involves the disconnection of the indole (B1671886) ring itself. This leads to two main retrosynthetic pathways:
Pathway A: Disconnection of the N1-C2 and C3-C3a bonds, which is characteristic of the Fischer indole synthesis. This would involve the reaction of a (4-iodophenyl)hydrazine derivative with a pyruvate (B1213749) equivalent.
Pathway B: Disconnection of the C2-C3 and N1-C7a bonds, pointing towards syntheses like the Reissert or Larock indole synthesis. The Reissert approach would utilize a substituted o-nitrotoluene, while the Larock synthesis would employ an o-iodoaniline derivative and an alkyne.
Classical and Modern Approaches to the Indole Ring System Construction
The construction of the indole nucleus is a well-established field in organic chemistry, with both classical and modern methods available for the synthesis of substituted indoles.
The Fischer indole synthesis is one of the oldest and most versatile methods for indole synthesis. It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. For the synthesis of a 6-iodo-indole-2-carboxylate precursor, a (4-iodophenyl)hydrazine could be condensed with pyruvic acid or a pyruvate ester. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a-sigmatropic rearrangement followed by cyclization and aromatization to yield the indole ring.
| Fischer Indole Synthesis Variant | Starting Materials | Key Features | Potential for 6-Iodoindole Synthesis |
| Classical Fischer Synthesis | (4-Iodophenyl)hydrazine, Pyruvic acid/ester | Acid-catalyzed, versatile, potential for multiple products with unsymmetrical ketones. | Direct route to the 6-iodoindole core. |
| Buchwald Modification | Aryl bromides, Hydrazones | Palladium-catalyzed cross-coupling, expands substrate scope. | Could be adapted using a 4-bromo-iodobenzene derivative. |
The Reissert indole synthesis provides another classical route to indole-2-carboxylic acids. This method begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvate. Reductive cyclization of this intermediate then yields the indole-2-carboxylic acid. To synthesize a 6-iodo derivative, one would need to start with 4-iodo-2-nitrotoluene.
| Reissert Indole Synthesis | |
| Starting Materials | 4-Iodo-2-nitrotoluene, Diethyl oxalate |
| Key Steps | 1. Condensation to form ethyl (4-iodo-2-nitrophenyl)pyruvate. 2. Reductive cyclization (e.g., using Zn in acetic acid) to yield 6-iodo-1H-indole-2-carboxylic acid. |
| Advantages | Provides direct access to the indole-2-carboxylic acid moiety. |
Modern approaches often utilize transition-metal catalysis to achieve higher efficiency and broader substrate scope. The Larock indole synthesis is a prominent example, involving the palladium-catalyzed reaction of an o-haloaniline with a disubstituted alkyne. For the target molecule, a 2,4-diiodoaniline (B1347260) could be reacted with an alkyne bearing a carboxylate or a precursor group. The regioselectivity of the Larock synthesis is generally good, with the bulkier alkyne substituent typically ending up at the C2 position of the indole.
| Larock Indole Synthesis | |
| Starting Materials | 2,4-Diiodoaniline, Alkyne with a carboxylate precursor |
| Catalyst | Palladium(II) acetate |
| Key Features | Palladium-catalyzed heteroannulation, generally good regioselectivity. |
| Mechanism | Involves oxidative addition of the o-iodoaniline to Pd(0), alkyne insertion, and reductive elimination. |
Regioselective Iodination Strategies at the C6 Position of Indole-2-carboxylates
Introducing an iodine atom specifically at the C6 position of the indole ring is a critical step that requires careful control of regioselectivity. The electron-rich nature of the indole nucleus makes it susceptible to electrophilic attack, but the directing effects of existing substituents must be considered.
Direct electrophilic iodination of the indole ring typically occurs at the C3 position due to its highest electron density. If the C3 position is blocked, substitution may occur at other positions, but a mixture of products is common. For methyl indole-2-carboxylate (B1230498), the C3 position is unsubstituted and therefore highly reactive.
To achieve iodination on the benzene (B151609) ring, the pyrrole (B145914) ring's reactivity must be attenuated, or a directing group must be employed. Common iodinating agents for electrophilic substitution include iodine monochloride (ICl) and N-iodosuccinimide (NIS). The choice of solvent and reaction conditions can also influence the regioselectivity.
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective modification of aromatic rings. While direct C6 iodination of indole-2-carboxylates is not widely reported, related C-H functionalizations at the C6 position have been achieved using directing groups.
A potential strategy would involve the installation of a directing group at the N1 position of the indole. This directing group could then coordinate to a transition metal catalyst (e.g., palladium, rhodium, or ruthenium) and direct the C-H activation and subsequent iodination to the C6 position. After the iodination, the directing group would need to be removed.
| Potential C6-Iodination Strategy | Catalyst System | Key Principle |
| Directed C-H Functionalization | Palladium, Rhodium, or Ruthenium complexes | A directing group on the indole nitrogen coordinates to the metal, bringing the catalyst into proximity of the C6-H bond for activation and subsequent iodination. |
Achieving regioselective iodination at the C6 position of an indole-2-carboxylate is a significant challenge due to the inherent reactivity of the indole nucleus.
Inherent Reactivity: The pyrrole ring is significantly more electron-rich than the benzene ring, making the C3 position the most favorable site for electrophilic attack. The presence of the electron-withdrawing carboxylate group at C2 deactivates the pyrrole ring to some extent but does not completely prevent reaction at C3.
Directing Group Effects: The ester group at C2 is a deactivating group and a meta-director on the benzene ring. However, its influence is often overridden by the strong activating and ortho, para-directing effect of the nitrogen atom.
Steric Hindrance: The steric environment around the different positions of the indole ring can also influence the regioselectivity of the reaction.
To favor C6 iodination, a synthetic strategy that either blocks the more reactive positions (N1 and C3) or utilizes a C6-directing functional group is often necessary. An alternative is to construct the indole ring from a starting material that already contains the iodine atom at the desired position, as discussed in the classical synthesis approaches.
Esterification Methodologies for Indole-2-Carboxylic Acids
The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid. Several standard methods can be employed for this transformation.
Fischer-Speier esterification is a common and straightforward method involving the reaction of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is an equilibrium process, and the use of excess methanol can drive the reaction to completion.
| Esterification Method | Reagents | Conditions |
| Fischer-Speier Esterification | Methanol, H₂SO₄ or HCl | Reflux |
| Thionyl Chloride | SOCl₂, Methanol | Room temperature or gentle heating |
| Carbodiimide Coupling | DCC or EDC, DMAP, Methanol | Room temperature |
Another effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. This two-step procedure is often high-yielding and avoids the equilibrium limitations of Fischer esterification.
For substrates that may be sensitive to strongly acidic conditions, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification with methanol under mild conditions. The choice of esterification method will depend on the stability of the 6-iodoindole core to the reaction conditions.
Optimization of Reaction Conditions for Synthesis of this compound
The synthesis of indole-2-carboxylates is most commonly achieved through classical methods such as the Fischer, Hemetsberger, or Bartoli indole syntheses. The optimization of these reactions for a specific target like this compound involves a systematic variation of several key parameters to maximize yield and purity while minimizing reaction time and side-product formation.
For a Fischer indole synthesis approach, the starting materials would be (4-iodophenyl)hydrazine and a pyruvate derivative. Key optimization parameters include:
Acid Catalyst: A wide range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be employed. The choice and concentration of the acid catalyst are crucial and need to be screened to find the optimal balance between promoting the cyclization and preventing degradation of the starting materials or product.
Solvent: The polarity and boiling point of the solvent can significantly influence the reaction rate and yield. Solvents ranging from acetic acid to higher boiling point alcohols or non-polar aromatic solvents are often tested.
Temperature and Reaction Time: These parameters are interdependent. Optimization typically involves finding the lowest possible temperature that allows the reaction to proceed to completion within a reasonable timeframe, thereby minimizing the formation of thermal decomposition byproducts.
The Hemetsberger indole synthesis , which involves the thermal decomposition of a 3-(4-iodophenyl)-2-azido-propenoic ester, offers an alternative route. Optimization would focus on:
Thermolysis Conditions: The temperature and solvent for the thermal decomposition are critical. High-boiling, inert solvents like xylene or diphenyl ether are commonly used. The temperature must be high enough to induce nitrene formation and subsequent cyclization but not so high as to cause extensive decomposition.
Concentration: In some cases, performing the reaction under dilute conditions can suppress intermolecular side reactions and improve the yield of the desired intramolecular cyclization product.
A general approach to optimizing the synthesis of this compound would involve a design of experiments (DoE) approach, where the effects of catalyst loading, temperature, solvent, and reactant concentrations are systematically evaluated.
Table 1: General Parameters for Optimization of Indole Synthesis
| Parameter | Factors to Consider | Typical Range/Options |
|---|---|---|
| Catalyst | Type (Brønsted/Lewis), Loading | H₂SO₄, PPA, ZnCl₂, BF₃·OEt₂; 5 mol% to stoichiometric |
| Solvent | Polarity, Boiling Point | Acetic Acid, Ethanol, Toluene, Xylene |
| Temperature | Reaction Rate vs. Decomposition | Room Temperature to 200 °C |
| Concentration | Inter- vs. Intramolecular reactions | 0.01 M to 1 M |
Derivatization and Further Chemical Transformations
The strategic placement of functional groups on the this compound scaffold makes it an ideal substrate for a variety of derivatization reactions.
The carbon-iodine bond at the C6 position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the introduction of diverse aryl, alkynyl, and vinyl substituents.
The Suzuki-Miyaura coupling allows for the arylation or vinylation of the C6 position using boronic acids or their esters. Typical reaction conditions involve a palladium catalyst, a base, and a suitable solvent system. The choice of ligand for the palladium catalyst is often critical for achieving high yields.
The Sonogashira coupling provides a powerful method for introducing alkyne functionalities at the C6 position by coupling the iodoindole with a terminal alkyne. organic-chemistry.orgnih.gov This reaction is typically co-catalyzed by palladium and copper salts in the presence of a base.
The Heck reaction enables the vinylation of the C6 position by coupling with an alkene. rsc.orgnih.govnih.gov The reaction conditions, including the choice of palladium catalyst, base, and solvent, can influence the regioselectivity and stereoselectivity of the product.
Table 2: Representative Cross-Coupling Reactions on 6-Iodoindole Scaffolds
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield (%) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 75-95 |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | 80-98 |
| Heck | Alkene (e.g., methyl acrylate) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile (B52724) | 60-85 |
The methyl ester group at the C2 position is amenable to various standard transformations, providing access to other important functional groups.
Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 6-iodo-1H-indole-2-carboxylic acid, under basic conditions, typically using aqueous sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent like methanol or THF. clockss.orgmdpi.com
Amidation: The resulting carboxylic acid can be converted into a wide range of amides. This is usually achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a peptide coupling reagent (e.g., HBTU, EDCI), followed by reaction with a primary or secondary amine. nih.govresearchgate.netfabad.org.tr
Reduction: The methyl ester can be reduced to the corresponding primary alcohol, (6-iodo-1H-indol-2-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF are typically required for this transformation. masterorganicchemistry.commasterorganicchemistry.com
Table 3: Functional Group Transformations of the C2-Ester
| Transformation | Reagents | Product Functional Group |
|---|---|---|
| Hydrolysis | NaOH(aq) or LiOH(aq), THF/MeOH | Carboxylic Acid |
| Amidation | 1. Hydrolysis; 2. Coupling agent, Amine | Amide |
| Reduction | LiAlH₄, THF | Primary Alcohol |
The N-H bond of the indole ring is acidic and can be deprotonated with a suitable base, allowing for subsequent alkylation or arylation at the N1 position.
N-Alkylation: The indole nitrogen can be alkylated by treatment with a base such as sodium hydride (NaH) or potassium hydroxide (KOH) in a polar aprotic solvent like DMF or DMSO, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). mdpi.comrsc.orgbeilstein-journals.orggoogle.comresearchgate.netresearchgate.netrjpbcs.com
N-Arylation: The introduction of an aryl group at the N1 position is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation. nih.govresearchgate.netsemanticscholar.org These reactions involve coupling the indole with an aryl halide or arylboronic acid in the presence of a suitable catalyst, ligand, and base.
Table 4: N1-Functionalization Reactions of the Indole Nucleus
| Reaction | Reagents | Functional Group Introduced |
|---|---|---|
| N-Alkylation | Base (e.g., NaH), Alkyl Halide | Alkyl |
| N-Arylation | Pd or Cu Catalyst, Ligand, Base, Aryl Halide | Aryl |
The indole nucleus can participate in cycloaddition reactions, although its aromaticity can make it less reactive than simple alkenes. The 2,3-double bond of the indole can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). wikipedia.orgsigmaaldrich.commasterorganicchemistry.comresearchgate.netnih.gov
For the indole to act as a dienophile, the reaction typically requires an electron-rich diene. Furthermore, the reactivity of the indole can be enhanced by the presence of an electron-withdrawing group on the nitrogen atom or at the C3 position. While specific examples involving this compound are not extensively documented, the general reactivity pattern of the indole nucleus suggests that it could undergo such transformations under appropriate conditions, leading to the formation of complex polycyclic structures. The reaction would likely require thermal conditions or Lewis acid catalysis to overcome the aromatic stabilization of the indole ring.
Advanced Spectroscopic and Chromatographic Methodologies for Analysis and Elucidation
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. For methyl 6-iodo-1H-indole-2-carboxylate, with the chemical formula C₁₀H₈INO₂, the theoretical exact mass can be calculated with high precision. This calculated mass is then compared against the experimentally measured mass, typically with a mass accuracy in the low parts-per-million (ppm) range, to confirm the molecular formula.
Electrospray ionization (ESI) is a common soft ionization technique used for such analyses, often detecting the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The high mass accuracy of HRMS allows for the differentiation between molecules with the same nominal mass but different elemental compositions.
Table 1: Theoretical Exact Mass for this compound
| Formula | Species | Calculated Exact Mass (m/z) |
|---|---|---|
| C₁₀H₈INO₂ | [M] | 300.9600 |
| C₁₀H₉INO₂⁺ | [M+H]⁺ | 301.9678 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information on the chemical environment of each nucleus, allowing for the assembly of the molecular framework.
While specific NMR data for this compound is not published in the available literature, the spectra of closely related 6-halogenated analogues, such as methyl 6-chloro-1H-indole-2-carboxylate and methyl 6-fluoro-1H-indole-2-carboxylate, provide a strong basis for predicting the chemical shifts. semanticscholar.org The substitution at the 6-position primarily influences the chemical shifts of the aromatic protons H-5 and H-7. The iodine atom, being less electronegative but larger than chlorine and fluorine, would have a distinct electronic and anisotropic effect on the neighboring protons and carbons.
The ¹H NMR spectrum is expected to show a singlet for the N-H proton (typically downfield), a singlet for the methyl ester protons (~3.9 ppm), and distinct signals for the four aromatic protons (H-3, H-4, H-5, and H-7). The ¹³C NMR spectrum would display ten distinct signals corresponding to each carbon atom in the molecule, including the carbonyl carbon of the ester group (~162 ppm) and the carbon bearing the iodine (C-6), which would be shifted upfield due to the heavy atom effect.
Table 2: ¹H and ¹³C NMR Data for Related 6-Halogenated Methyl 1H-indole-2-carboxylates semanticscholar.org
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
|---|---|---|
| Methyl 6-chloro-1H-indole-2-carboxylate | 9.15 (s, 1H), 7.58 (d, J=8.4 Hz, 1H), 7.40 (s, 1H), 7.17 (s, 1H), 7.10 (dd, J=8.4, 1.6 Hz, 1H), 3.95 (s, 3H) | 162.0, 136.9, 131.2, 127.7, 125.9, 123.4, 121.8, 111.6, 108.7, 52.2 |
Two-dimensional (2D) NMR experiments are essential for the definitive assignment of ¹H and ¹³C signals, especially for complex molecules.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between adjacent aromatic protons, such as H-4 and H-5, helping to distinguish them from the more isolated H-3 and H-7 protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) couplings between protons and carbons. It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, HMBC would show correlations from the methyl protons to the ester carbonyl carbon (C=O) and the ester oxygen-bound carbon (OCH₃). Correlations from the N-H proton to C-2, C-3, and C-7a would also be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. For this planar indole (B1671886) derivative, NOESY could show correlations between protons on adjacent rings, confirming their spatial proximity.
Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. Unlike solution NMR, ssNMR can provide information about the molecular structure and dynamics in the crystalline or amorphous state. It is particularly sensitive to polymorphism, where a compound can exist in multiple crystal forms. Although no specific ssNMR studies on this compound have been reported, this technique could be used to study its crystal packing, identify different polymorphs, and probe intermolecular interactions such as hydrogen bonding in the solid state.
Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
N-H stretching: A sharp peak around 3300-3400 cm⁻¹, indicative of the indole N-H group.
C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.
C=O stretching: A strong, sharp absorption band around 1700-1720 cm⁻¹, characteristic of the ester carbonyl group.
C=C stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.
C-O stretching: Bands corresponding to the C-O single bonds of the ester group would be found in the 1100-1300 cm⁻¹ region.
C-I stretching: The carbon-iodine bond vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.
Raman spectroscopy provides complementary information. Non-polar bonds and symmetric vibrations often give strong Raman signals, which might be weak or absent in the IR spectrum. The symmetric stretching of the aromatic rings would be expected to produce a strong Raman signal.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide definitive proof of its structure, including bond lengths, bond angles, and torsional angles.
While the crystal structure of the parent compound, methyl 1H-indole-2-carboxylate, has been determined, the structure for the 6-iodo derivative is not currently available in the public domain. The analysis would reveal how the molecules pack in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding. It is highly probable that the indole N-H group would act as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, forming dimers or chains, a common motif in the crystal structures of similar indole derivatives.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for the separation, purification, and purity assessment of synthesized compounds.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. For a moderately polar compound like this compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate) would be suitable.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purity determination and for the isolation of the compound. A reversed-phase HPLC method would be the most common approach. This typically involves a stationary phase like C18-silica and a mobile phase of acetonitrile (B52724) or methanol (B129727) mixed with water. An acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape. The purity is determined by integrating the peak area of the compound and any impurities, typically using a UV detector set to a wavelength where the indole chromophore absorbs strongly (around 220 nm and 280 nm).
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The development and validation of a robust HPLC method are fundamental for the quality control of this compound. A reverse-phase HPLC (RP-HPLC) method is typically suitable for the analysis of indole derivatives. sielc.comnih.gov The method's development involves a systematic optimization of chromatographic conditions to achieve a good resolution, symmetric peak shape, and a reasonable analysis time.
A typical HPLC method for the analysis of this compound would employ a C18 stationary phase, which is effective for separating moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, with the pH adjusted to ensure the compound is in a non-ionized form, thereby improving its retention and peak shape. nih.gov
Validation of the developed HPLC method is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. pensoft.net Key validation parameters include specificity, linearity, range, precision (repeatability and intermediate precision), accuracy, limit of detection (LOD), and limit of quantitation (LOQ). pensoft.netrsc.org
Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This is often confirmed by comparing the chromatograms of the pure compound, a blank, and a spiked sample.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is typically evaluated by analyzing a series of solutions of known concentrations and performing a linear regression analysis of the peak area versus concentration. A correlation coefficient (R²) close to 1 indicates a high degree of linearity.
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is usually expressed as the relative standard deviation (RSD) for a series of measurements.
Accuracy is the closeness of the test results obtained by the method to the true value. rsc.org It is often determined by recovery studies, where a known amount of the pure compound is added to a sample matrix and the percentage of the analyte recovered is calculated.
LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov
| Validation Parameter | Typical Acceptance Criteria | Exemplary Result for a Substituted Indole-2-Carboxylate (B1230498) |
|---|---|---|
| Specificity | No interference at the retention time of the analyte | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range (µg/mL) | Defined by linearity | 10 - 100 |
| Precision (RSD %) | ≤ 2% | < 1.5% |
| Accuracy (Recovery %) | 98.0% - 102.0% | 99.5% |
| LOD (µg/mL) | Signal-to-noise ratio of 3:1 | 0.5 |
| LOQ (µg/mL) | Signal-to-noise ratio of 10:1 | 1.5 |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the polarity and low volatility of many indole derivatives, including this compound, direct analysis by GC-MS is often challenging. jfda-online.com Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative. jfda-online.combeilstein-journals.org
Common derivatization techniques for compounds containing active hydrogen atoms, such as the N-H group in the indole ring, include silylation, acylation, and alkylation. jfda-online.comgcms.cz Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used method that replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, thereby increasing the compound's volatility and improving its chromatographic behavior. gcms.cznih.gov
The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides a unique fragmentation pattern that can be used for the structural elucidation and identification of the compound.
For this compound, derivatization would likely target the indole nitrogen. The resulting volatile derivative can then be analyzed by GC-MS. The mass spectrum of the derivatized compound would be expected to show a molecular ion peak corresponding to the mass of the derivative, as well as characteristic fragment ions resulting from the cleavage of the molecule.
| Derivatization Method | Derivatizing Reagent | Potential Volatile Derivative | Expected Key Mass Spectral Features |
|---|---|---|---|
| Silylation | BSTFA | Methyl 6-iodo-1-(trimethylsilyl)-1H-indole-2-carboxylate | Molecular ion peak (M+), loss of a methyl group (-15 amu), characteristic fragments of the indole core and the trimethylsilyl group. |
| Alkylation | Methyl Iodide | Methyl 6-iodo-1-methyl-1H-indole-2-carboxylate | Molecular ion peak (M+), fragmentation pattern characteristic of the N-methylated indole-2-carboxylate structure. |
| Acylation | Trifluoroacetic Anhydride (TFAA) | Methyl 6-iodo-1-(trifluoroacetyl)-1H-indole-2-carboxylate | Molecular ion peak (M+), loss of the trifluoroacetyl group, and other characteristic fragments. |
Preparative Chromatography for Compound Purification
The synthesis of this compound can result in a mixture of the desired product along with starting materials, by-products, and other impurities. Preparative chromatography is a crucial step to isolate and purify the target compound to the required level of purity. nih.gov Both preparative High-Performance Liquid Chromatography (preparative HPLC) and traditional column chromatography are commonly employed for this purpose.
Preparative HPLC is a high-resolution purification technique that is essentially a scaled-up version of analytical HPLC. sielc.com It is capable of separating complex mixtures and providing highly pure compounds. The choice of stationary and mobile phases is guided by the analytical HPLC method development. For this compound, a preparative C18 column would be a suitable choice, with a mobile phase consisting of a gradient of acetonitrile and water. The fractions containing the pure compound are collected, and the solvent is subsequently removed to yield the purified product.
Column chromatography using silica (B1680970) gel is another widely used method for the purification of indole derivatives. nih.govbeilstein-journals.org The crude product is loaded onto a silica gel column, and a suitable eluent system, typically a mixture of non-polar and polar organic solvents such as hexane and ethyl acetate, is passed through the column. The components of the mixture are separated based on their differential adsorption to the silica gel. Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the pure product.
| Purification Method | Stationary Phase | Typical Mobile Phase/Eluent | Typical Purity Achieved |
|---|---|---|---|
| Preparative HPLC | C18 Silica Gel | Acetonitrile/Water Gradient | >99% |
| Column Chromatography | Silica Gel (60-120 mesh) | Ethyl Acetate/Hexane Gradient | >98% |
Computational and Theoretical Studies of Methyl 6 Iodo 1h Indole 2 Carboxylate
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods such as Density Functional Theory (DFT) are commonly employed to determine the optimized molecular geometry and the distribution of electrons within molecular orbitals. For indole (B1671886) derivatives, these calculations reveal how substituents influence the electronic landscape of the core structure. ijrar.orgbohrium.com
The electronic structure of methyl 6-iodo-1H-indole-2-carboxylate is characterized by its aromatic indole core, an electron-withdrawing methyl carboxylate group at the C2 position, and a halogen (iodo) substituent at the C6 position. The distribution and energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity and electronic transitions. bohrium.com
Table 1: Representative Frontier Orbital Energies for Indole Carboxylate Derivatives Note: These are representative values based on studies of similar indole derivatives. Actual values for this compound would require specific calculation.
| Parameter | Typical Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.0 to -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.5 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. mtu.edu |
Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms
DFT is a versatile tool for exploring the reactivity and potential reaction pathways of molecules. rsc.orgresearchgate.net By calculating the energies of reactants, transition states, and products, DFT can elucidate reaction mechanisms. rsc.org For instance, DFT calculations have been used to study the Friedel-Crafts hydroxyalkylation reaction between indole derivatives and aldehydes, showing that the formation of the intermediate is energetically favored. rsc.org
Global reactivity descriptors, derived from frontier orbital energies, can be calculated to quantify the chemical reactivity of this compound. These descriptors help predict how the molecule will behave in chemical reactions. researchgate.net
Chemical Potential (μ): Measures the escaping tendency of electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution.
Global Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.
The iodine atom at the C6 position and the methyl carboxylate group at the C2 position significantly influence the molecule's reactivity. The ester group deactivates the pyrrole (B145914) ring to some extent, while the iodine atom affects the electronic properties of the benzene (B151609) ring. DFT calculations can map out the molecular electrostatic potential (MEP), which visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical reactions. bohrium.com
Table 2: Calculated Global Reactivity Descriptors Note: Values are illustrative and based on general principles for similar compounds.
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Electrophilicity Index (ω) | μ2 / (2η) | Ability to accept electrons |
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, the primary source of conformational flexibility is the rotation of the methyl carboxylate group around the C2-carbonyl single bond. The indole ring itself is largely planar. nih.gov
A potential energy surface (PES) map can be generated by systematically varying the dihedral angle of the ester group and calculating the molecule's energy at each point. researchgate.net This mapping reveals the lowest-energy conformers (global and local minima) and the energy barriers (transition states) between them. nih.gov Such studies are crucial for understanding how the molecule's shape influences its packing in a crystal lattice and its ability to bind to biological targets. The planarity of the indole system is often stabilized by π-π stacking interactions in the solid state. nih.govresearchgate.net
Molecular Dynamics Simulations for Solvent and Protein Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govbiointerfaceresearch.com An MD simulation of this compound can provide detailed insights into its behavior in different environments, such as in a solvent or bound to a protein.
In a solvent simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the trajectory of each atom is calculated over a period of time. This allows for the study of solvation effects and the stability of the molecule's conformation in solution.
When studying protein-ligand interactions, MD simulations can reveal the stability of the binding pose obtained from molecular docking. biointerfaceresearch.commdpi.com The simulation tracks the dynamic interactions between the ligand and the protein's active site, identifying key hydrogen bonds, hydrophobic interactions, and potential halogen bonds involving the iodine atom. nih.gov The persistence and strength of these interactions throughout the simulation can help explain the binding affinity and mechanism of action. nih.gov
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. ijrar.orgresearchgate.net
Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of the molecule. ijrar.org The calculated wavenumbers, often scaled to correct for approximations in the theory, can be compared with experimental spectra to aid in the assignment of vibrational modes for functional groups like N-H, C=O, and C-I. bohrium.com
NMR Spectroscopy: It is possible to calculate the nuclear magnetic shielding tensors to predict ¹H and ¹³C NMR chemical shifts. researchgate.net This is highly valuable for confirming the chemical structure and assigning peaks in experimental NMR spectra.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to the absorption wavelengths in UV-Visible spectroscopy. bohrium.com This helps in understanding the electronic structure and the nature of the orbitals involved in the electronic transitions.
Table 3: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies Note: This table is a hypothetical representation based on typical results for indole derivatives.
| Vibrational Mode | Predicted Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |
|---|---|---|
| N-H stretch | ~3450 | ~3400 |
| C=O stretch (ester) | ~1710 | ~1690 |
| C-I stretch | ~500-600 | ~500-600 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.comnih.gov A QSAR model can be developed to predict the potential biological interactions of this compound.
The process involves several steps:
Data Set Collection: A series of structurally related indole derivatives with experimentally measured biological activity (e.g., enzyme inhibition IC₅₀ values) is compiled. biointerfaceresearch.com
Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These can include constitutional, topological, geometric, and quantum-chemical parameters (e.g., LogP, molecular weight, dipole moment, HOMO/LUMO energies).
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the observed biological activity. biointerfaceresearch.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov
Once a validated QSAR model is established, it can be used to predict the biological activity of new or untested compounds like this compound, guiding further experimental studies. nih.govnih.gov
Biological Activity and Mechanistic Elucidation Pre Clinical Investigations
In Vitro Biological Screening Methodologies and Assays
A variety of in vitro methods are employed to characterize the biological profile of indole-2-carboxylate (B1230498) derivatives. These assays range from specific ligand-receptor binding studies to broader cell-based evaluations of physiological responses.
Receptor Binding Studies and Ligand-Target Interactions
Receptor binding assays are fundamental in determining the affinity of a compound for its molecular target. For indole (B1671886) derivatives, these studies have been crucial in identifying interactions with receptors such as the cannabinoid receptor 1 (CB1), where certain 1H-indole-2-carboxamides have been identified as allosteric modulators. nih.gov
Computational methods, such as molecular docking, are frequently used to predict and analyze ligand-target interactions at the molecular level. nih.gov These in silico studies help visualize the binding mode of indole derivatives within the active sites of target proteins. For instance, docking studies on indole-2-carboxylic acid derivatives targeting HIV-1 integrase revealed that the indole nucleus could chelate with two Mg²⁺ ions within the enzyme's active site, a critical interaction for inhibitory activity. rsc.org Similarly, the structural similarity between the indole ring and the adenosyl moiety of S-adenosyl methionine (SAM) has prompted virtual screening of indole derivatives as potential inhibitors of SAM-dependent methyltransferases. nih.gov
Enzyme Inhibition Kinetics and Mechanism Determination
Many indole-2-carboxylate derivatives exhibit their biological effects by inhibiting specific enzymes. Enzyme inhibition assays are therefore critical for their evaluation. These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀).
Derivatives of the indole-2-carboxylate and related indole scaffolds have been extensively evaluated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov For example, various indole-2-carboxamides have demonstrated potent inhibitory activity against receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), and the serine/threonine-protein kinase BRAF. nih.govnih.gov
Furthermore, indole-2-carboxylic acid derivatives have been identified as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes involved in tryptophan metabolism and targeted in cancer immunotherapy. sci-hub.senih.gov Other studies have shown that this scaffold can inhibit HIV-1 integrase, an essential enzyme for viral replication. rsc.org
The following table summarizes the enzymatic inhibitory activities of various indole-2-carboxylate and indole-6-carboxylate derivatives.
| Compound Class | Target Enzyme | Key Derivative Example | IC₅₀ Value |
| Indole-2-carboxamides | EGFR | Compound Va (R₁=H, R₂=Cl, X=NH) | 71 nM nih.gov |
| Indole-2-carboxamides | BRAFV600E | Compound Va | 77 nM nih.gov |
| 6-acetamido-indole-2-carboxylic acids | IDO1 | Compound 9o-1 | 1.17 µM nih.gov |
| 6-acetamido-indole-2-carboxylic acids | TDO | Compound 9o-1 | 1.55 µM nih.gov |
| Indole-2-carboxylic acids | HIV-1 Integrase | Compound 17a | 3.11 µM rsc.org |
| Indole-6-carboxylate derivatives | VEGFR-2 | Compound 6c | 0.08 µM nih.gov |
Cell-Based Assays for Cellular Response and Pathway Modulation
Cell-based assays provide a more physiologically relevant context to evaluate a compound's biological activity by measuring its effects on living cells. Antiproliferative assays, such as the MTT assay, are commonly used to determine a compound's ability to inhibit cancer cell growth. The potency is often expressed as the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).
Indole derivatives have shown significant antiproliferative activity against a range of human cancer cell lines, including those from liver (HepG2), colon (HCT-116), lung (A549), and breast (MCF-7). nih.govnih.govmdpi.com For instance, certain indole-2-carboxamides demonstrated potent antiproliferative effects with GI₅₀ values in the nanomolar range. nih.gov Flow cytometry analysis of cells treated with these compounds can further elucidate the mechanism, revealing effects such as cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis. nih.govmdpi.com
The table below presents the antiproliferative activity of selected indole derivatives against various cancer cell lines.
| Compound Class | Cell Line | Key Derivative Example | GI₅₀/IC₅₀ Value |
| Indole-2-carboxamides | NCI-60 Panel Average | Compound Va | 26 nM nih.gov |
| Indole-6-carboxylate derivatives | HepG2 | Compound 4a | 0.11 µM nih.gov |
| Indole-6-carboxylate derivatives | HCT-116 | Compound 6c | 0.14 µM nih.gov |
| N-benzyl-1H-indole-2-carbohydrazides | MCF-7, A549, HCT | Compound 4e | ~2 µM (average) mdpi.com |
High-Throughput Screening Approaches for Target Identification
High-throughput screening (HTS) allows for the rapid assessment of large libraries of compounds to identify "hits" with a desired biological activity. While specific HTS campaigns for methyl 6-iodo-1H-indole-2-carboxylate are not detailed in the literature, related structures have emerged from such efforts. nih.gov
In modern drug discovery, HTS is often complemented by structure-based virtual screening. nih.gov This computational approach uses the known 3D structure of a target protein to dock a large library of virtual compounds, predicting their binding affinity. This method was used to screen a library of 715 indole derivatives to identify potential inhibitors of the S-adenosyl methionine (SAM) synthesizing enzyme MetK, demonstrating a powerful approach for initial target and hit identification. nih.gov
Target Identification and Validation Strategies for Biological Activity
The initial identification of a biological target for a new compound series often comes from screening against panels of known targets, such as a kinase panel. nih.gov For indole derivatives, this strategy has successfully identified their activity against protein kinases like EGFR and VEGFR-2. nih.govnih.gov Once a potential target is identified, it is validated through direct enzymatic assays to confirm inhibition and determine potency (IC₅₀). nih.gov
Another strategy involves rational design based on the structure of known ligands or the active site of a target enzyme. For example, indole-2-carboxylic acid was identified as a potential HIV-1 integrase inhibitor scaffold through molecular modeling, which showed its potential to chelate essential magnesium ions in the enzyme's active site. rsc.org Similarly, the structural resemblance of the indole ring to the adenosyl part of SAM led to the hypothesis and subsequent investigation of indole derivatives as inhibitors of SAM-utilizing enzymes. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. For the indole-2-carboxylate scaffold, extensive SAR studies have been conducted, exploring how modifications at various positions on the indole ring and the carboxylate group affect biological activity.
Modifications at the 2-position: The carboxylate group at the C2 position is often crucial for activity. In studies of HIV-1 integrase inhibitors, the free carboxylic acid was found to be essential for chelating Mg²⁺ ions, and its esterification led to a loss of activity. rsc.org Conversely, converting the carboxylic acid to various carboxamides is a common strategy that has yielded potent kinase inhibitors. nih.gov
Modifications at the N1-position: Substitution on the indole nitrogen can significantly impact activity. For example, in a series of indole-6-carboxylate derivatives designed as VEGFR-2 inhibitors, N-methylation was a key step in the synthetic route leading to active compounds. nih.gov
Modifications on the Benzene (B151609) Ring (Positions 4, 5, 6, 7): Substitutions on the benzo portion of the indole ring are critical for tuning potency and selectivity.
In a series of IDO1/TDO inhibitors based on the indole-2-carboxylic acid scaffold, a 6-acetamido group was found to be a key feature for potent dual inhibition. sci-hub.senih.gov
For indole-6-carboxylate derivatives targeting VEGFR-2, a chloro group at the 4-position of an aromatic ring attached to an oxadiazole moiety resulted in the most potent compound (6c). nih.gov
The presence of a halogen, such as the iodine at the 6-position in this compound, can influence activity through steric and electronic effects, potentially forming halogen bonds with the target protein. While direct SAR for the 6-iodo substitution on this specific scaffold is not widely reported, studies on related heterocyclic kinase inhibitors, such as 11H-indolo[3,2-c]quinolines, have shown that iodo-substitution can lead to very potent derivatives. nih.gov This suggests that the 6-iodo group is a promising feature for enhancing biological activity.
The following table summarizes key SAR findings for derivatives related to the indole-2-carboxylate scaffold.
| Scaffold Position | Modification | Effect on Biological Activity | Target Class |
| C2 | Free Carboxylic Acid | Essential for activity | HIV-1 Integrase rsc.org |
| C2 | Carboxamide | Yields potent derivatives | Kinases nih.gov |
| C6 | Acetamido Group | Confers potent dual inhibition | IDO1/TDO nih.gov |
| C6 | Iodo Group | Potentially enhances potency (by analogy) | Kinases nih.gov |
Impact of Substituent Modifications on Biological Potency and Selectivity
The biological activity of the indole-2-carboxylate scaffold is highly sensitive to the nature and position of substituents on the indole ring. Structure-activity relationship (SAR) studies on analogous compounds, particularly targeting the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), have provided significant insights. The substitution at the 6-position of the indole core is a critical determinant of inhibitory potency.
Research on a series of indole-2-carboxylic acid derivatives revealed that a methyl group at the 6-position results in micromolar-level inhibitory activity against IDO1 and TDO. However, replacing this methyl group with electron-withdrawing groups such as fluorine (F), chlorine (Cl), cyano (CN), or nitro (NO2), or an electron-donating methoxy (B1213986) (OCH3) group, leads to a significant loss of potency. mdpi.com Conversely, the introduction of groups capable of forming hydrogen bonds, such as acetamido or ethylamino, at the 6-position markedly enhances inhibitory activity against both enzymes. mdpi.com The 6-ethylamino substituted analog, in particular, was found to be 23 times more active than the initial hit compound in one study. mdpi.com This suggests that hydrogen bonding interactions at this position are favorable for binding to IDO1 and TDO.
Furthermore, modifications at other positions also modulate activity. For instance, in the context of leukotriene antagonists, studies on substituted indole-6-carboxamides showed that increasing the lipophilicity of amide substituents was necessary to enhance oral activity in animal models. acs.org This highlights a common theme in drug development where substituent modifications must balance target potency with pharmacokinetic properties. For HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold, the introduction of a C6-halogenated benzene ring was shown to increase inhibitory activity, suggesting this modification improves interactions within the enzyme's active site.
The table below summarizes the impact of various substituents at the 6-position on the inhibitory activity of an indole-2-carboxylic acid core against IDO1 and TDO.
| Compound ID | 6-Position Substituent | IDO1 IC₅₀ (µM) | TDO IC₅₀ (µM) |
| 9k | -CH₃ | 35.6 | 22.5 |
| 9i | -F | >100 | >100 |
| 9j | -Cl | >100 | >100 |
| 9l | -OCH₃ | >100 | >100 |
| 9m | -CN | >100 | >100 |
| 9n | -NO₂ | >100 | >100 |
| 9o | -NHCOCH₃ | 8.40 | 8.48 |
| 9p | -NHCH₂CH₃ | 1.75 | 3.53 |
Data sourced from a study on indole-2-carboxylic acid derivatives as IDO1/TDO inhibitors. mdpi.com
Conformational Requirements for Biological Activity
Molecular modeling and binding mode analyses of various indole-2-carboxylate derivatives have elucidated key conformational features required for biological activity. A recurring and critical structural motif for the activity of this scaffold as an inhibitor of metal-dependent enzymes, such as HIV-1 integrase, is the spatial arrangement of the indole core and the C2-carboxylate group. nih.gov
Docking studies have shown that these two moieties form a "chelating triad (B1167595) motif" that binds to the two magnesium ions (Mg²⁺) present in the catalytic active site of the enzyme. nih.gov This bidentate chelation is a fundamental conformational requirement for potent inhibition. The planar indole ring system positions the carboxylate group correctly to establish this strong metal-chelating interaction.
Mechanism of Action Elucidation at the Molecular, Cellular, and Subcellular Levels
A primary mechanism identified for the indole-2-carboxylic acid core is the dual inhibition of the enzymes IDO1 and TDO. mdpi.com These enzymes are crucial in the kynurenine (B1673888) pathway of tryptophan metabolism and are considered important targets for cancer immunotherapy. By inhibiting these enzymes, these compounds can modulate the tumor microenvironment and enhance anti-tumor immune responses. Molecular docking simulations suggest these compounds bind within the active pockets of both IDO1 and TDO. nih.gov
Other indole-based compounds have demonstrated different mechanisms of action at the molecular level. Certain indole-2-carboxamides have been identified as potent inhibitors of multiple receptor tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the serine/threonine-protein kinase BRAF (specifically the V600E mutant). nih.gov Inhibition of these kinases disrupts signaling pathways that are critical for cancer cell proliferation and angiogenesis. nih.gov
At the cellular and subcellular level, indole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the inhibition of anti-apoptotic proteins like Bcl-2 and Mcl-1. acs.org Another established mechanism for some indole compounds is the inhibition of tubulin polymerization. nih.gov By disrupting the formation of microtubules, which are essential components of the cellular cytoskeleton, these agents cause cell cycle arrest in the G2/M phase, ultimately leading to apoptosis. nih.gov
In Vivo Pharmacological Evaluation in Relevant Animal Models
While in vivo data specifically for this compound is not extensively published, studies on structurally related indole derivatives provide strong evidence of their pharmacological potential in preclinical animal models.
The therapeutic efficacy of indole-based compounds has been demonstrated in various disease models. For example, an indole-based inhibitor of the histone methyltransferase EZH2 showed robust antitumor activity and target engagement in a B-cell lymphoma xenograft mouse model. nih.gov In another study, a potent indole-5-carboxamide derivative, acting as a leukotriene antagonist, demonstrated significant efficacy in a guinea pig model of asthma, with an oral ED₅₀ of 5 mg/kg. acs.org
Furthermore, the in vivo utility of indole derivatives extends to chemoprotection. One study in a rodent model showed that an indole acetohydrazide derivative could protect against organ damage induced by the chemotherapy drug cisplatin. nih.gov The compound achieved this by reversing cisplatin-induced oxidative stress and downregulating inflammatory pathways. nih.gov However, it is important to note that potent in vitro activity does not always translate to in vivo efficacy, as some indole aldehydes with high anti-proliferative activity in cell cultures failed to inhibit tumor growth in vivo, potentially due to metabolic instability or poor bioavailability. nih.gov
The pharmacokinetic (PK) profile is a critical aspect of in vivo performance, and studies on various indole derivatives have shown that this profile can be successfully optimized through structural modifications. The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds vary significantly based on their specific substituents.
For example, an early indole-based EZH2 inhibitor suffered from extremely poor oral bioavailability (F) of less than 0.12% in both rats and dogs. nih.gov Through medicinal chemistry optimization, a successor compound was developed that, despite having high clearance, demonstrated good oral bioavailability of 44.6% in rats and 46.2% in dogs. nih.gov In a different series of leukotriene antagonists, an optimized indole-5-carboxamide (compound 5q) was found to have an absolute oral bioavailability of 28% in rats, with significant blood levels detected up to 24 hours after dosing. acs.org This was a substantial achievement, though still lower than a comparator compound from a different chemical series which had 68% bioavailability. acs.org These studies underscore the "drug-like" potential of the indole scaffold and its amenability to PK optimization.
The table below presents pharmacokinetic data for two different optimized indole derivatives from preclinical animal studies.
| Compound ID | Animal Model | Clearance (L/h/kg) | Oral Bioavailability (F%) |
| Compound 13 | Rat | 3.19 | 44.6 |
| Compound 13 | Dog | 1.41 | 46.2 |
| Compound 5q | Rat | Not Reported | 28 |
Data sourced from studies on an EZH2 inhibitor nih.gov and a leukotriene antagonist. acs.org
Applications Beyond Biology and Future Research Directions
Role as a Synthetic Intermediate for Complex Molecule Synthesis
The presence of an iodine atom on the indole (B1671886) ring of methyl 6-iodo-1H-indole-2-carboxylate makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules by forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-I bond allows for the introduction of diverse functionalities at the 6-position of the indole nucleus.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the indole scaffold and various aryl or vinyl boronic acids or esters. This is a powerful method for synthesizing biaryl and vinyl-substituted indole derivatives, which are common motifs in functional organic materials. For instance, coupling with phenylboronic acid would yield methyl 6-phenyl-1H-indole-2-carboxylate. The general conditions for such reactions often involve a palladium catalyst like Pd(PPh₃)₄ and a base such as Na₂CO₃. thieme-connect.de
Sonogashira Coupling: This reaction facilitates the coupling of the iodo-indole with terminal alkynes, leading to the formation of alkynyl-substituted indoles. nih.govnih.govorganic-chemistry.org These products can serve as building blocks for conjugated systems with interesting photophysical properties. A typical Sonogashira reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov
Heck Reaction: The Heck reaction involves the coupling of the iodo-indole with an alkene to form a new C-C bond, resulting in the synthesis of vinyl-substituted indoles. wikipedia.orgorganic-chemistry.org This reaction is a valuable tool for extending the conjugation of the indole system.
Stille Coupling: This reaction utilizes organotin reagents to form C-C bonds with the iodo-indole, offering another versatile method for introducing a wide range of organic substituents.
The versatility of these cross-coupling reactions allows for the strategic construction of complex molecular architectures from the relatively simple starting material, this compound.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Iodo-Indole Derivatives
| Coupling Reaction | Reactant | Product Type | Key Reagents |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | 6-Aryl/Vinyl-indole | Pd Catalyst, Base |
| Sonogashira | Terminal Alkyne | 6-Alkynyl-indole | Pd Catalyst, Cu(I) Co-catalyst, Base |
| Heck | Alkene | 6-Vinyl-indole | Pd Catalyst, Base |
| Stille | Organotin Reagent | 6-Alkyl/Aryl/Vinyl-indole | Pd Catalyst |
Exploration in Materials Science and Polymer Chemistry
The indole nucleus is a promising building block for functional organic materials due to its electron-rich nature and charge-transport properties. While the direct use of this compound as a monomer has not been extensively reported, its derivatives, accessible through the cross-coupling reactions mentioned above, hold significant potential in materials science.
Indole-containing polymers have been investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org The ability to introduce various substituents at the 6-position of the indole ring through the iodo-intermediate allows for the fine-tuning of the electronic and photophysical properties of the resulting polymers. For example, the incorporation of electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels, which is crucial for designing efficient electronic devices.
Furthermore, indole-based polymers have been shown to exhibit interesting thermal and mechanical properties. acs.orgnih.gov For instance, polyesters derived from indole-based dicarboxylates have demonstrated high glass transition temperatures, indicating good thermal stability. nih.gov The rigid and planar structure of the indole ring can contribute to the formation of ordered polymer chains, potentially leading to materials with desirable mechanical strength and processability. The potential exists to create novel polymers by first converting this compound into a di-functional monomer suitable for polymerization.
Development as a Chemical Probe or Imaging Agent Precursor
Fluorescent chemical probes and imaging agents are invaluable tools in chemical biology and medical diagnostics. The indole scaffold is a known fluorophore, and its derivatives are often fluorescent. nih.govsemanticscholar.orgbiosynth.com The presence of the iodine atom in this compound provides a convenient handle for introducing functionalities that can modulate the fluorescence properties or for attaching the indole moiety to other molecules.
For example, through Sonogashira coupling, a fluorescent dye could be attached to the 6-position of the indole. Alternatively, the iodo group could be replaced with a group that enhances the intrinsic fluorescence of the indole core or imparts sensitivity to specific analytes or environmental conditions.
Moreover, the development of radiolabeled imaging agents, such as those used in Positron Emission Tomography (PET), often involves the introduction of a radionuclide onto a biologically active molecule. The synthesis of PET imaging agents has been demonstrated using Suzuki coupling reactions on indole derivatives. nih.gov The reactivity of the iodo-substituent in this compound makes it a potential precursor for the introduction of radioisotopes, such as ¹⁸F or ¹¹C, which are commonly used in PET imaging.
Integration into Supramolecular Assemblies and Host-Guest Systems
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The indole ring, with its aromatic system and N-H group, can participate in various non-covalent interactions, including π-π stacking, hydrogen bonding, and cation-π interactions.
Opportunities for Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of indole derivatives has been an area of active research in the context of green chemistry. researchgate.netrsc.org Several approaches can be envisioned for the greener synthesis of this compound and its derivatives.
One key area is the development of more environmentally friendly iodination methods. Traditional iodination procedures often use harsh reagents. Recent research has focused on the use of molecular iodine with greener oxidants, such as hydrogen peroxide, or employing electrochemical methods. mdpi.commdpi.comresearchgate.netresearchgate.net The use of water or other benign solvents in these reactions is also a key aspect of green chemistry.
Furthermore, the palladium-catalyzed cross-coupling reactions used to functionalize the iodo-indole can also be made greener. This includes the development of highly active catalysts that can be used at low loadings, the use of water as a solvent, and the development of recyclable catalyst systems. Microwave-assisted synthesis has also been shown to be an effective green approach for accelerating these reactions. nih.gov
Table 2: Potential Green Chemistry Approaches
| Reaction Type | Conventional Method | Green Alternative |
| Iodination | Harsh iodinating agents | Molecular iodine with green oxidants (e.g., H₂O₂), electrochemical methods, use of aqueous solvents |
| Cross-Coupling | High catalyst loading, organic solvents | Low catalyst loading, use of water as a solvent, recyclable catalysts, microwave-assisted synthesis |
Future Directions in Structure-Guided Design and Optimization
The future development of non-biological applications for this compound will likely be driven by structure-guided design and computational modeling. By understanding the relationship between the molecular structure of its derivatives and their resulting material or photophysical properties, it will be possible to design new molecules with tailored functionalities.
For example, computational methods can be used to predict the electronic properties of polymers derived from different 6-substituted indole-2-carboxylates, guiding the synthesis of materials with optimal performance in electronic devices. Similarly, the design of new fluorescent probes can be aided by computational studies that predict the absorption and emission spectra of different indole derivatives.
The ability to systematically modify the structure of this compound through its reactive iodine handle, combined with the power of computational design, opens up a vast chemical space for the discovery of new functional molecules and materials. This synergy between synthetic chemistry and computational science will be crucial for unlocking the full potential of this versatile chemical compound in applications beyond the biological realm.
Q & A
Q. Table 1: Optimization of Iodination Conditions
| Condition | Yield (%) | Regioselectivity (6- vs. 4-iodo) |
|---|---|---|
| NIS, AcOH, 60°C | 72 | 9:1 |
| ICl, DMF, FeCl₃ | 85 | 15:1 |
| I₂, H₂SO₄, 80°C | 58 | 3:1 |
Advanced: How can crystallographic refinement in SHELXL resolve ambiguities in the electron density map of this compound?
Answer:
Crystallographic challenges arise from the heavy iodine atom, which dominates X-ray scattering and can obscure lighter atoms (e.g., oxygen in the carboxylate). SHELXL’s anisotropic displacement parameters (ADPs) and restraints are critical:
- ADP constraints : Apply similarity restraints for C–I bonds to prevent overfitting .
- Twinning refinement : Use the TWIN command if data show pseudo-merohedral twinning, common in iodinated compounds .
- Hydrogen bonding networks : Validate the carboxylate orientation via hydrogen-bonding interactions with adjacent molecules using ORTEP-3 visualizations .
Q. Example Refinement Metrics :
- Final R1: <5% for high-resolution data (≤1.0 Å).
- Residual density peaks: <0.5 eÅ⁻³ near iodine.
Basic: What analytical techniques are prioritized for characterizing this compound, and how are spectral artifacts addressed?
Answer:
- NMR : ¹H NMR shows deshielding of H-3 and H-5 due to iodine’s electron-withdrawing effect. ¹³C NMR confirms the carboxylate carbonyl at ~165 ppm. Artifact mitigation : Use deuterated DMSO to suppress exchange broadening in the indole NH .
- Mass spectrometry (HRMS) : Electrospray ionization (ESI+) detects [M+H]⁺ with isotopic patterns confirming iodine (1:1 for ¹²⁷I).
- IR spectroscopy : Carboxylate C=O stretch at ~1700 cm⁻¹; absence of –OH confirms esterification .
Advanced: How does the iodine substituent influence palladium-catalyzed cross-coupling reactions, and what strategies prevent protodeiodination?
Answer:
The iodine atom facilitates Sonogashira or Suzuki couplings , but competing protodeiodination can reduce yields. Key considerations:
- Catalyst system : Use Pd(PPh₃)₄ with CuI co-catalyst to suppress β-hydride elimination .
- Base selection : Mild bases (e.g., K₂CO₃) minimize dehalogenation compared to strong bases like NaOH.
- Solvent effects : Dioxane/water mixtures enhance coupling efficiency over pure DMF .
Q. Table 2: Cross-Coupling Optimization
| Reaction | Conversion (%) | Protodeiodination Byproduct (%) |
|---|---|---|
| Suzuki (K₂CO₃) | 88 | <5 |
| Sonogashira (CuI) | 92 | 3 |
| Stille (LiCl) | 78 | 12 |
Advanced: What computational methods validate the electronic effects of iodine in this compound?
Answer:
- DFT calculations : Use B3LYP/6-311+G(d,p) to model iodine’s electron-withdrawing effect on the indole π-system. Compare HOMO-LUMO gaps with non-iodinated analogs .
- Molecular docking : Assess steric effects in enzyme binding (e.g., cyclooxygenase inhibition) via AutoDock Vina, noting iodine’s van der Waals interactions .
Q. Key Findings :
- Iodine reduces HOMO energy by ~0.8 eV, enhancing electrophilicity.
- Steric bulk at C-6 disrupts planar indole conformations, affecting binding affinity.
Basic: What safety protocols are critical when handling this compound in synthetic workflows?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during iodination to manage HI gas byproducts.
- Waste disposal : Collect iodine-containing waste separately for neutralization with Na₂S₂O₃ before disposal .
Advanced: How are contradictory NMR and XRD data reconciled for this compound?
Answer:
Discrepancies between solution (NMR) and solid-state (XRD) structures often arise from conformational flexibility or crystal packing effects . Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
